

Application Notes and Protocols for AAT-008 In Vivo Experiments

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Compound of Interest

Compound Name: AAT-008

Cat. No.: B15572817

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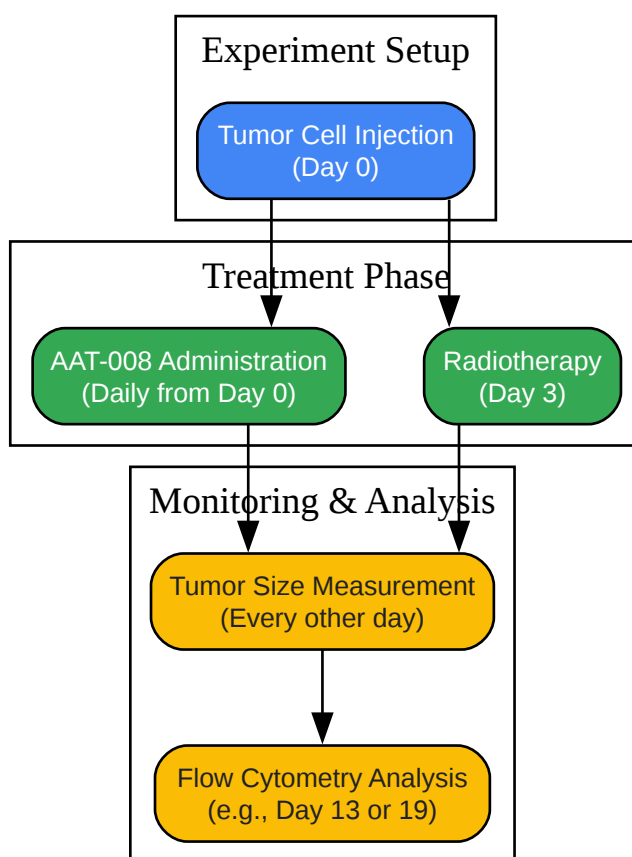
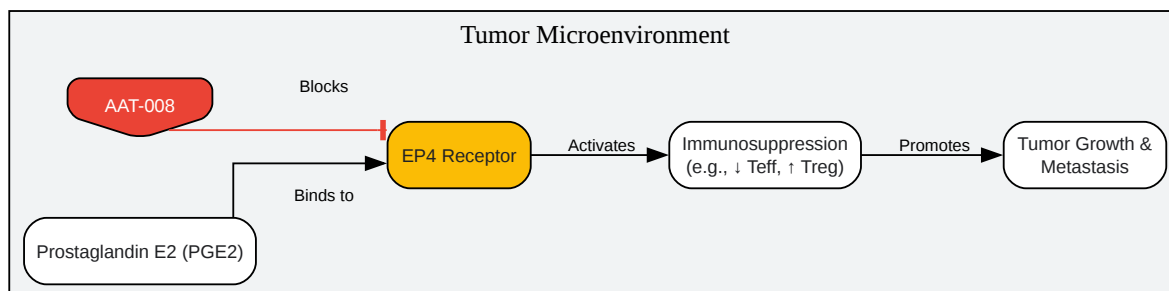
These application notes provide detailed protocols for the in vivo use of **AAT-008**, a selective prostaglandin E2 (PGE2) EP4 receptor antagonist. The primary application detailed is in a murine colon cancer model, where **AAT-008** is investigated for its potential as a radiosensitizer by modulating the tumor immune microenvironment. These protocols are intended for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

AAT-008 is a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4).[1] Prostaglandin E2 (PGE2) is known to promote tumor growth and metastasis.[2][3] By blocking the EP4 receptor, **AAT-008** is hypothesized to counteract the immunosuppressive effects of PGE2 within the tumor microenvironment, thereby enhancing the anti-tumor immune response. Specifically, **AAT-008** has been shown to increase the proportion of effector T cells (Teff) and decrease the proportion of regulatory T cells (Treg) within tumors, leading to an enhanced anti-cancer immune response, particularly when combined with radiotherapy.[2][3][4]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by **AAT-008**. In cancer, elevated PGE2 levels lead to the activation of the EP4 receptor on immune cells, which in turn suppresses the anti-tumor immune response. **AAT-008** acts by blocking this initial binding step.



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- 3. researchgate.net [researchgate.net]
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